molecular formula C18H15ClN2O2 B1441267 Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate CAS No. 1243149-42-9

Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate

Cat. No. B1441267
M. Wt: 326.8 g/mol
InChI Key: WTZNXYQJCFPHMR-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Solubility Studies : The solubility of related benzodiazepines like diazepam and lorazepam in mixtures such as propane-1,2-diol and water has been studied. These findings are important for understanding the physical properties and formulation of benzodiazepine derivatives (Jouyban et al., 2010).

  • Metal Ion Catalysis : Research has shown that metal ions can catalyze reactions involving benzodiazepines, leading to various oxidized products. This indicates potential applications in chemical synthesis and modification of benzodiazepine compounds (Szeverényi & Simándi, 1989).

  • Anomalous Chemical Reactions : An unexpected reaction was observed when a benzodiazepine compound reacted with sodium acetate and 1,1'-carbonyldiimidazole. This highlights the complex chemistry of benzodiazepines and their derivatives (Banks, Hawi, & Digenis, 1991).

  • Synthesis Methods : Various synthesis methods have been developed for benzodiazepines and their derivatives, indicating their importance in pharmaceutical and chemical industries (Dain, 1987).

  • Crystal Structure Analysis : The crystal structure of related benzodiazepine compounds has been determined, providing insight into their molecular configuration and potential interactions (Rafalko, Fryer, & Kudzma, 1993).

  • Microbiological Synthesis : Research has explored the microbiological synthesis of benzodiazepines, which could offer new methods for producing these compounds (Davidenko & Zabolotskaya, 1981).

  • Potential in Inflammation and Arthritis Research : Studies have investigated the role of benzodiazepine receptors in inflammatory responses and rheumatoid arthritis, suggesting therapeutic applications (Torres et al., 1999); (Bribes et al., 2002).

properties

IUPAC Name

methyl (2Z)-2-[5-(3-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-ylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-23-17(22)10-14-11-20-18(12-5-4-6-13(19)9-12)15-7-2-3-8-16(15)21-14/h2-10,21H,11H2,1H3/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZNXYQJCFPHMR-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CN=C(C2=CC=CC=C2N1)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\1/CN=C(C2=CC=CC=C2N1)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate
Reactant of Route 2
Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate
Reactant of Route 3
Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate
Reactant of Route 4
Reactant of Route 4
Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate
Reactant of Route 5
Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate
Reactant of Route 6
Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate

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